![molecular formula C6H12FN B1491351 Cis-3-(fluoromethyl)cyclopentan-1-amine CAS No. 1932138-13-0](/img/structure/B1491351.png)
Cis-3-(fluoromethyl)cyclopentan-1-amine
Overview
Description
Cis-3-(fluoromethyl)cyclopentan-1-amine (FMCPA) is an important cyclic amine that has been used in a variety of scientific research applications. It is a versatile compound that can be used as a reagent in organic synthesis, a catalyst in chemical reactions, and a ligand in coordination chemistry. FMCPA has also been used in the study of biochemical and physiological processes.
Scientific Research Applications
Palladium-Catalyzed Allylic Amination in Water
The use of cis, cis, cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane in combination with palladium chloride (PdCl) for catalyzing allylic amination in water is a significant application of cyclopentane derivatives. This catalyst system achieves high turnover numbers, indicating its efficiency in promoting the reaction of allyl acetate with amines like dipropylamine (Feuerstein, Laurenti, Doucet, & Santelli, 2001).
High-Performance Liquid Chromatography for Isomer Separation
The development of a method for separating isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids using high-performance liquid chromatography (HPLC) showcases another research application. This technique involves pre-column derivatization with chiral reagents and can effectively separate diastereomeric and enantiomeric pairs of these cyclopentane derivatives (Péter & Fülöp, 1995).
Activity Against Malaria Parasites
Research into the activity of synthetic cis-fused cyclopenteno-1,2,4-trioxanes against chloroquine-sensitive and chloroquine-resistant malaria parasites demonstrates the potential of cyclopentane derivatives in medicinal chemistry. These compounds have shown high levels of blood schizontocidal activity in vivo, retaining their effectiveness against various antimalarial-resistant parasite lines (Peters, Robinson, Rossier, Misra, Jefford, & Rossiter, 1993).
Synthesis of Optically Active Vicinal Fluorocyclopentanols and Fluorocyclopentanamines
The enzymatic deracemization process to obtain optically active cis- and trans-2-fluorocyclopentan-1-ols and their subsequent conversion to 2-fluorocyclopentan-1-amines is an innovative application in the field of stereochemistry and pharmaceutical synthesis. This process uses lipases in organic media and demonstrates high enantioselectivities and yields (Kolodiazhnyi, Kolodiazhna, & Prysiazhnuk, 2021).
properties
IUPAC Name |
(1S,3R)-3-(fluoromethyl)cyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-4-5-1-2-6(8)3-5/h5-6H,1-4,8H2/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIAVAWXMGFPKW-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CF)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CF)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cis-3-(fluoromethyl)cyclopentan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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